Cas no 1706460-79-8 (9-(2-aminobutyl)-9H-purin-6-amine)

9-(2-aminobutyl)-9H-purin-6-amine 化学的及び物理的性質
名前と識別子
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- 9H-Purine-9-ethanamine, 6-amino-α-ethyl-
- 9-(2-aminobutyl)-9H-purin-6-amine
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- MDL: MFCD29034607
- インチ: 1S/C9H14N6/c1-2-6(10)3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6H,2-3,10H2,1H3,(H2,11,12,13)
- InChIKey: JRWDQVXXQPBKQK-UHFFFAOYSA-N
- SMILES: C(N1C=NC2=C(N=CN=C12)N)C(N)CC
9-(2-aminobutyl)-9H-purin-6-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234473-0.5g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.5g |
$781.0 | 2024-06-19 | |
Enamine | EN300-234473-2.5g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 2.5g |
$1594.0 | 2024-06-19 | |
Enamine | EN300-234473-0.1g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.1g |
$715.0 | 2024-06-19 | |
Enamine | EN300-234473-1g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 1g |
$813.0 | 2023-09-15 | ||
Enamine | EN300-234473-5.0g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 5.0g |
$2360.0 | 2024-06-19 | |
Enamine | EN300-234473-0.05g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.05g |
$683.0 | 2024-06-19 | |
Enamine | EN300-234473-1.0g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 1.0g |
$813.0 | 2024-06-19 | |
Enamine | EN300-234473-10.0g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 10.0g |
$3500.0 | 2024-06-19 | |
Enamine | EN300-234473-0.25g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 95% | 0.25g |
$748.0 | 2024-06-19 | |
Enamine | EN300-234473-10g |
9-(2-aminobutyl)-9H-purin-6-amine |
1706460-79-8 | 10g |
$3500.0 | 2023-09-15 |
9-(2-aminobutyl)-9H-purin-6-amine 関連文献
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
9-(2-aminobutyl)-9H-purin-6-amineに関する追加情報
Recent Advances in the Study of 9-(2-aminobutyl)-9H-purin-6-amine (CAS: 1706460-79-8): A Promising Compound in Chemical Biology and Pharmaceutical Research
The compound 9-(2-aminobutyl)-9H-purin-6-amine (CAS: 1706460-79-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, a purine derivative, exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential applications in drug development, particularly in the areas of oncology and immunomodulation.
One of the key findings in recent research is the compound's ability to modulate adenosine receptor activity. Adenosine receptors play a critical role in numerous physiological processes, including immune response, inflammation, and neurotransmission. Preliminary in vitro studies have demonstrated that 9-(2-aminobutyl)-9H-purin-6-amine exhibits selective binding affinity for specific adenosine receptor subtypes, suggesting its potential as a targeted therapeutic agent. Researchers have employed advanced computational modeling and X-ray crystallography to elucidate the precise binding interactions, which could inform the design of more potent and selective analogs.
In addition to its receptor modulation properties, recent investigations have explored the compound's potential as an anti-cancer agent. Studies conducted on various cancer cell lines have shown that 9-(2-aminobutyl)-9H-purin-6-amine induces apoptosis and inhibits cell proliferation through mechanisms involving the disruption of nucleotide metabolism and interference with DNA synthesis. These findings are particularly relevant given the growing need for novel chemotherapeutic agents with reduced side effects and improved efficacy. Further in vivo studies are underway to validate these observations and assess the compound's pharmacokinetic and toxicological profiles.
The synthesis and optimization of 9-(2-aminobutyl)-9H-purin-6-amine have also been a focal point of recent research. Novel synthetic routes have been developed to improve yield and purity, addressing previous challenges associated with scalability and cost-effectiveness. Advances in green chemistry techniques have further enhanced the sustainability of these synthetic processes, aligning with the pharmaceutical industry's increasing emphasis on environmentally friendly practices. Researchers have also explored the derivatization of the compound to enhance its bioavailability and therapeutic index, with promising preliminary results.
Looking ahead, the potential applications of 9-(2-aminobutyl)-9H-purin-6-amine extend beyond oncology and immunomodulation. Emerging studies suggest its utility in neurodegenerative diseases, where its ability to cross the blood-brain barrier and modulate neurotransmitter systems could be leveraged. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications. However, challenges such as optimizing dosing regimens and minimizing off-target effects remain to be addressed in future research.
In conclusion, 9-(2-aminobutyl)-9H-purin-6-amine (CAS: 1706460-79-8) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique properties and diverse potential applications underscore the importance of continued investigation into its mechanisms and therapeutic potential. As research progresses, this compound may pave the way for innovative treatments in multiple disease areas, contributing to the advancement of precision medicine and targeted therapies.
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